molecular formula C18H13ClN4O7S2 B2888424 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate CAS No. 896019-47-9

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Cat. No.: B2888424
CAS No.: 896019-47-9
M. Wt: 496.89
InChI Key: ZQFNYYDJWORIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a sophisticated synthetic intermediate of significant interest in medicinal chemistry, particularly for the development of novel heterocyclic compounds with potential pharmacological activity. This molecule is a hybrid structure incorporating three distinct pharmacophores: a 4-pyridone core, a 1,3,4-thiadiazole ring, and a 2-chloro-5-nitrobenzoate ester. The 1,3,4-thiadiazole scaffold is a privileged structure in drug design, widely recognized for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects . The presence of the propionamido substituent on the thiadiazole ring and the chloro-nitrobenzoyl group offers multiple sites for synthetic modification, making this compound a versatile building block. Its primary research value lies in its application as a key precursor for the synthesis of new chemical entities, especially as a potential kinase inhibitor or antimicrobial agent. Researchers utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the pyranone oxygen or the amide group, aiming to enhance potency and selectivity against biological targets such as Janus kinases (JAK), where related thiadiazole derivatives have shown promise (as seen in studies on thiadiazole-based JAK3 inhibitors) . This reagent is strictly for research use in laboratory settings to advance the discovery of new therapeutic agents.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O7S2/c1-2-15(25)20-17-21-22-18(32-17)31-8-10-6-13(24)14(7-29-10)30-16(26)11-5-9(23(27)28)3-4-12(11)19/h3-7H,2,8H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFNYYDJWORIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic molecule that incorporates multiple functional groups, notably a pyran ring, thiadiazole moiety, and various halogen substituents. This structure suggests potential for diverse biological activities, making it a valuable subject for medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O7S2C_{19}H_{16}N_{4}O_{7}S_{2}, with a molecular weight of approximately 476.48 g/mol. The unique arrangement of its components allows for various interactions with biological targets, which can be critical for its efficacy in therapeutic applications.

Biological Activities

The biological activities attributed to this compound primarily stem from its structural components. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties : The presence of the thiadiazole moiety is associated with anticancer activity in several derivatives.
  • Enzyme Inhibition : Interaction studies have indicated that the compound may inhibit certain enzymes, which could be beneficial in managing diseases like diabetes and hypertension.

Table 1: Biological Activities of Related Compounds

Compound Name Structural Features Biological Activity
5-propionamido-thiadiazoleContains a thiadiazole ringAntimicrobial properties
Pyran-based antifungal agentsPyran ring structureAntifungal activity
Benzoate derivativesEster functionalityDiverse biological effects

The mechanism by which This compound exerts its biological effects involves binding to specific receptors or enzymes. For instance, modifications on the thiadiazole and pyran rings can significantly influence the interaction strength and specificity to target proteins.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy : Research has demonstrated that derivatives similar to this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Cancer Research : A study indicated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Inhibition Studies : The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated, revealing promising results that could lead to therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from analogs in the substituents on the benzoate and thiadiazole moieties. Key comparisons include:

Compound Name Substituents on Benzoate Thiadiazole Substituent Molecular Weight Molecular Formula
Target Compound 2-chloro-5-nitro Propionamido ~448 g/mol* C₁₈H₁₄ClN₃O₅S₂
4-oxo-6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate 4-nitro Acetamido 448.4 g/mol C₁₇H₁₂N₄O₇S₂
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate 3-fluoro Propionamido 435.5 g/mol C₁₈H₁₄FN₃O₅S₂
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate 3,4-dimethoxy Thiophene-2-carboxamido 531.6 g/mol C₂₂H₁₇N₃O₇S₃

Notes:

  • The propionamido group (vs. acetamido in ) increases lipophilicity, which may improve membrane permeability .
Anti-Mycobacterial Activity
  • Dimedone-derived 4H-pyrans (e.g., compounds 4a-4j) exhibit superior activity against Mycobacterium bovis compared to acetylacetone-derived analogs (e.g., 4h, 4i) .
  • The nitro group in the target compound’s benzoate moiety is associated with enhanced anti-tubercular activity in related heterocycles .
Antifungal Activity
  • Acetylacetone-derived 4H-pyrans (e.g., 4h, 4i) showed moderate activity against Candida albicans, while dimedone-derived analogs were ineffective . The target compound’s chloro-nitrobenzoate group may reduce antifungal efficacy due to steric or electronic effects.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., nitro, chloro) on the benzoate enhance anti-mycobacterial activity but may reduce antifungal potency .
    • Longer alkyl chains on the thiadiazole amide (e.g., propionamido vs. acetamido) improve lipophilicity, aiding cellular uptake .
  • Synthetic Efficiency : NMM-catalyzed MCRs offer high yields (>80%) and short reaction times (<6 hours) for 4H-pyran cores .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Preparation of the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions .
  • Step 2 : Functionalization of the thiadiazole moiety by reacting 5-propionamido-1,3,4-thiadiazole-2-thiol with a bromomethylated pyran intermediate. This requires precise control of nucleophilic substitution conditions (e.g., anhydrous DMF, 60–80°C) .
  • Step 3 : Esterification of the pyran-3-ol intermediate with 2-chloro-5-nitrobenzoyl chloride, typically using a base like triethylamine in dichloromethane .
    Challenges : Competing side reactions (e.g., hydrolysis of the ester or thioether groups) and low yields due to steric hindrance. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical .

Basic: Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., pyran C=O at ~170 ppm, thiadiazole protons at 7–8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 545.98) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1720–1680 cm1^{-1}, nitro group vibrations at 1520–1350 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thioether formation to enhance nucleophilicity .
  • Temperature Control : Maintain 60–70°C during esterification to prevent thermal decomposition of the nitro group .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate ester coupling reactions .
    Example : A 15% yield increase was reported by replacing THF with DMF in the thiadiazole substitution step .

Advanced: How to resolve contradictions in spectral data during characterization?

  • Orthogonal Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to distinguish overlapping signals from the pyran and thiadiazole moieties .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro group positioning) by obtaining single-crystal data .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian 16) to validate structural hypotheses .

Basic: What biological targets or activities are associated with this compound?

  • Enzyme Inhibition : Thiadiazole derivatives often target bacterial dihydrofolate reductase (DHFR) or tyrosine kinases .
  • Anticancer Activity : Pyran esters show cytotoxicity via ROS generation; test using MTT assays on HeLa or MCF-7 cell lines .
  • Antimicrobial Screening : Evaluate against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays .

Advanced: How to design experiments to elucidate the mechanism of action?

  • Molecular Docking : Simulate binding interactions with DHFR (PDB ID: 1U72) or EGFR (PDB ID: 1M17) using AutoDock Vina .
  • Kinetic Studies : Measure IC50_{50} values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .
  • Metabolomic Profiling : Use LC-MS to track downstream metabolic disruptions (e.g., folate pathway intermediates in bacterial models) .

Advanced: How to address discrepancies in biological activity across studies?

  • SAR Analysis : Systematically modify substituents (e.g., replace nitro with cyano groups) to isolate pharmacophores .
  • Solubility Correction : Account for DMSO concentration effects in cell-based assays; use ≤0.1% to avoid false negatives .
  • Strain-Specific Testing : Replicate assays on multiple bacterial strains/cell lines to rule out species-dependent activity .

Advanced: What strategies enhance the compound’s stability or bioavailability?

  • Prodrug Design : Mask the ester group as a phosphate salt to improve aqueous solubility .
  • Microencapsulation : Use PLGA nanoparticles to protect the nitro group from enzymatic degradation .
  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH or -NH2_2) to reduce LogP from 3.2 to ≤2.5, enhancing membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.